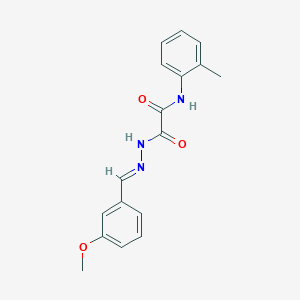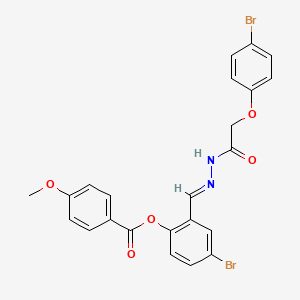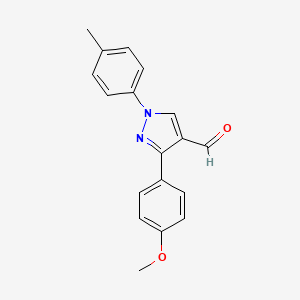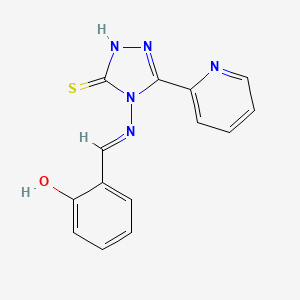
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxybenzylidene group, a hydrazino group, and an oxoacetamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
The synthesis of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
When compared to similar compounds, 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds may include:
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(phenyl)-2-oxoacetamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and interactions.
属性
CAS 编号 |
330639-13-9 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-6-3-4-9-15(12)19-16(21)17(22)20-18-11-13-7-5-8-14(10-13)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI 键 |
WHLVATBEVHKCPX-WOJGMQOQSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)


![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016196.png)
![[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)
![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)
